molecular formula C16H14N2O2S B5135969 5-[(2-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

5-[(2-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No. B5135969
M. Wt: 298.4 g/mol
InChI Key: QURQSALPGFMTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as Mitiglinide, is a drug that belongs to the class of meglitinides. Mitiglinide is a potent insulin secretagogue that stimulates insulin secretion from pancreatic beta cells. It is used in the treatment of type 2 diabetes mellitus.

Mechanism of Action

Mitiglinide stimulates insulin secretion from pancreatic beta cells by binding to ATP-dependent potassium channels on the cell membrane. This binding results in the closure of the potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx. The increase in intracellular calcium triggers the exocytosis of insulin-containing granules from the beta cells.
Biochemical and Physiological Effects
Mitiglinide has been shown to effectively lower blood glucose levels in patients with type 2 diabetes mellitus. In addition, Mitiglinide has been shown to have a rapid onset and short duration of action, making it an ideal drug for controlling postprandial hyperglycemia. Mitiglinide has also been shown to have a low risk of hypoglycemia and weight gain compared to other drugs used in the treatment of type 2 diabetes mellitus.

Advantages and Limitations for Lab Experiments

Mitiglinide has several advantages for use in lab experiments. It has a well-defined mechanism of action, making it an ideal drug for studying the regulation of insulin secretion from pancreatic beta cells. In addition, Mitiglinide has a rapid onset and short duration of action, making it easy to study the effects of the drug on blood glucose levels. However, Mitiglinide has some limitations for use in lab experiments. It is not suitable for long-term studies of insulin secretion, as it has a short duration of action. In addition, Mitiglinide may not be suitable for use in animal models of type 2 diabetes mellitus, as the drug has a different mechanism of action compared to other drugs used in the treatment of the disease.

Future Directions

There are several future directions for the study of Mitiglinide. One area of research is the development of novel formulations of the drug that have a longer duration of action. This would allow Mitiglinide to be used in long-term studies of insulin secretion and in animal models of type 2 diabetes mellitus. Another area of research is the investigation of the effects of Mitiglinide on other metabolic parameters, such as lipid metabolism and inflammation. Finally, the potential use of Mitiglinide in the treatment of other diseases, such as obesity and metabolic syndrome, should be explored.

Synthesis Methods

Mitiglinide can be synthesized by the reaction of 2-methylbenzenamine, benzaldehyde, and thiosemicarbazide in the presence of acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization from ethanol.

Scientific Research Applications

Mitiglinide has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus. Several scientific studies have shown that Mitiglinide effectively lowers blood glucose levels by stimulating insulin secretion from pancreatic beta cells. In addition, Mitiglinide has been shown to have a rapid onset and short duration of action, making it an ideal drug for controlling postprandial hyperglycemia.

properties

IUPAC Name

5-(2-methylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-7-5-6-10-13(11)17-14-15(19)18(16(20)21-14)12-8-3-2-4-9-12/h2-10,14,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURQSALPGFMTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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